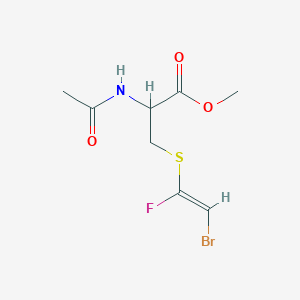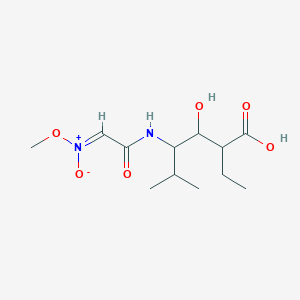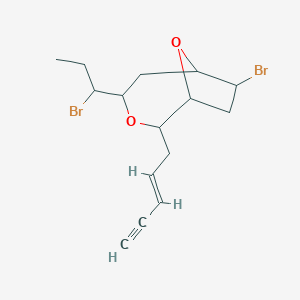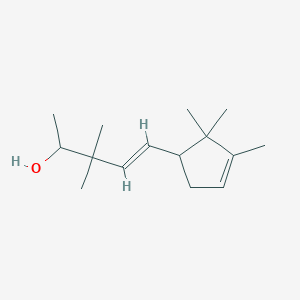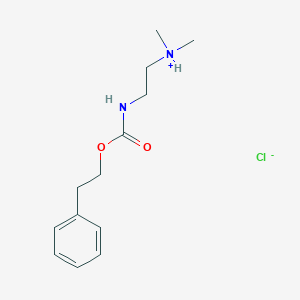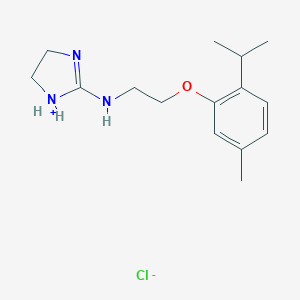
2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a type of imidazoline receptor agonist, which means it can activate specific receptors in the body.
Applications De Recherche Scientifique
2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride has been studied for its potential applications in various fields. One area of research is its use as a potential treatment for hypertension. Studies have shown that this compound can lower blood pressure by activating imidazoline receptors in the body.
Another area of research is its potential use as a neuroprotective agent. Studies have shown that this compound can protect neurons from damage caused by oxidative stress and other harmful agents. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride involves the activation of imidazoline receptors in the body. These receptors are found in various tissues and organs, including the brain, heart, and kidneys. When activated, they can produce various physiological effects, such as lowering blood pressure and protecting neurons from damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride are diverse. Studies have shown that this compound can lower blood pressure by activating imidazoline receptors in the body. It can also protect neurons from damage caused by oxidative stress and other harmful agents. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride in lab experiments is its ability to activate imidazoline receptors in the body. This makes it a useful tool for studying the physiological effects of these receptors. However, one limitation of using this compound is its potential toxicity. Careful dosing and handling are required to ensure the safety of researchers and subjects.
Orientations Futures
There are several future directions for research on 2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride. One area of interest is its potential use as a treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of this compound in treating these conditions.
Another area of research is its potential use as a tool for studying imidazoline receptors in the body. More research is needed to fully understand the physiological effects of these receptors and how they can be targeted for therapeutic purposes.
Conclusion:
In conclusion, 2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride is a chemical compound with potential applications in various fields. Its ability to activate imidazoline receptors in the body makes it a useful tool for studying these receptors and their physiological effects. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Méthodes De Synthèse
The synthesis of 2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride involves the reaction of 2-(2-aminoethoxy) ethanol with thymol in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water.
Propriétés
Numéro CAS |
101565-01-9 |
|---|---|
Nom du produit |
2-Imidazoline, 2-thymyloxyethylamino-, hydrochloride |
Formule moléculaire |
C15H24ClN3O |
Poids moléculaire |
297.82 g/mol |
Nom IUPAC |
N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-4,5-dihydro-1H-imidazol-1-ium-2-amine;chloride |
InChI |
InChI=1S/C15H23N3O.ClH/c1-11(2)13-5-4-12(3)10-14(13)19-9-8-18-15-16-6-7-17-15;/h4-5,10-11H,6-9H2,1-3H3,(H2,16,17,18);1H |
Clé InChI |
QENSMRBVPPQLCM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC2=NCC[NH2+]2.[Cl-] |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCCNC2=NCC[NH2+]2.[Cl-] |
Synonymes |
2-(beta-Thymoxyethylamino)-2-imidazoline hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![But-2-enedioic acid; 3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one](/img/structure/B216556.png)
![(1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B216557.png)
